molecular formula C7H5ClO5S B1622915 2-chloro-4-sulfobenzoic acid CAS No. 51084-27-6

2-chloro-4-sulfobenzoic acid

Cat. No.: B1622915
CAS No.: 51084-27-6
M. Wt: 236.63 g/mol
InChI Key: ZTRKCBFXSUUQGS-UHFFFAOYSA-N
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Description

2-chloro-4-sulfobenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a chlorine atom and a sulfonic acid group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-sulfobenzoic acid typically involves the chlorination of 4-sulphobenzoic acid. One common method includes the selective side chain bromination of 2-chloro-4-sulphotoluene, followed by hydrolysis and oxidation steps. The process involves the use of bromine in chloroform or trichloroethane, with light irradiation to dissociate bromine. The intermediate products are then hydrolyzed at elevated temperatures and oxidized to form this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often incorporating continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-sulfobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-chloro-4-sulfobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-4-sulfobenzoic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds with various biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-nitrobenzoic acid
  • 4-Chloro-2-sulphobenzoic acid
  • 2-Chloro-5-sulphobenzoic acid

Uniqueness

2-chloro-4-sulfobenzoic acid is unique due to the specific positioning of the chlorine and sulfonic acid groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

CAS No.

51084-27-6

Molecular Formula

C7H5ClO5S

Molecular Weight

236.63 g/mol

IUPAC Name

2-chloro-4-sulfobenzoic acid

InChI

InChI=1S/C7H5ClO5S/c8-6-3-4(14(11,12)13)1-2-5(6)7(9)10/h1-3H,(H,9,10)(H,11,12,13)

InChI Key

ZTRKCBFXSUUQGS-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1S(=O)(=O)O)Cl)C(=O)O

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)O)Cl)C(=O)O

51084-27-6

Origin of Product

United States

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